1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
L-731120 is a synthetic organic compound known for its potent inhibition of squalene synthase, an enzyme crucial in the biosynthesis of cholesterol . This compound belongs to the alkyl citrate family of natural products, which are derived from citric acid and exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-731120 involves multiple steps, starting from commercially available 2-deoxy-ribose . The key steps include the preparation of cyclobutene diester, followed by a series of reactions such as hydrolysis, intramolecular oxy-Michael reaction, and cyclobutanone methanolysis . The final product is obtained through iodination and elimination reactions .
Industrial Production Methods
The use of an inert atmosphere, anhydrous solvents, and precise temperature control are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
L-731120 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of L-731120 include:
- Tetrahydrofuran (THF)
- Diethyl ether
- Dichloromethane (DCM)
- Methanol
- Triethylamine
- Acetonitrile
- Diisopropylamine
- Hexamethylphosphoramide (HMPA)
- N,N-Dimethylformamide (DMF)
Major Products Formed
The major products formed from the reactions of L-731120 include various alkyl citrate derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
L-731120 has several scientific research applications, including:
- Chemistry : Used as a model compound for studying the synthesis of alkyl citrate natural products .
- Biology : Investigated for its role in inhibiting squalene synthase, which is crucial in cholesterol biosynthesis .
- Medicine : Potential therapeutic applications in treating cardiovascular diseases and metabolic disorders .
- Industry : Used in the development of new synthetic routes for complex organic molecules .
Mechanism of Action
L-731120 exerts its effects by inhibiting squalene synthase, an enzyme responsible for the first pathway-specific step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels, making it a potential therapeutic agent for hypercholesterolemia and related conditions . The molecular targets and pathways involved include the squalene synthase enzyme and the downstream cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
L-731120 is similar to other alkyl citrate natural products, such as:
Uniqueness
Its synthetic route also offers a versatile platform for the development of other alkyl citrate derivatives .
Properties
Molecular Formula |
C23H32O7 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-2-hydroxy-9,11-dimethyl-12-phenyldodec-9-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C23H32O7/c1-16(13-17(2)14-18-10-6-4-7-11-18)9-5-3-8-12-19(21(26)27)23(30,22(28)29)15-20(24)25/h4,6-7,10-11,13,17,19,30H,3,5,8-9,12,14-15H2,1-2H3,(H,24,25)(H,26,27)(H,28,29)/b16-13+ |
InChI Key |
NLNJIEVMUWDLAZ-DTQAZKPQSA-N |
SMILES |
CC(CC1=CC=CC=C1)C=C(C)CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
CC(CC1=CC=CC=C1)/C=C(\C)/CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)C=C(C)CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-731120; L 731120; L731120. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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